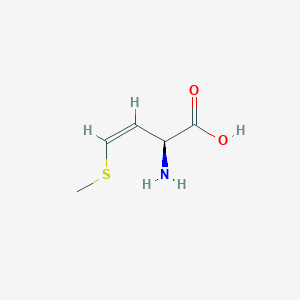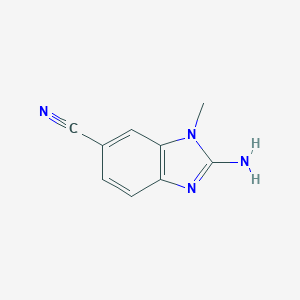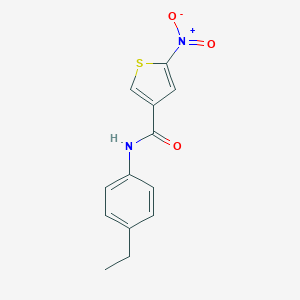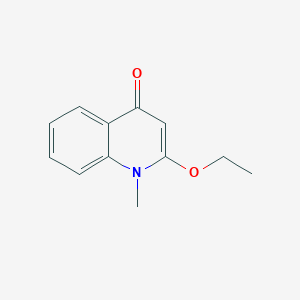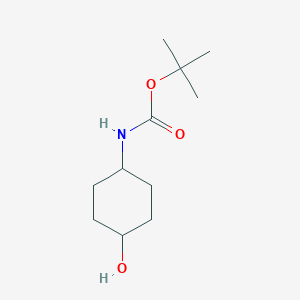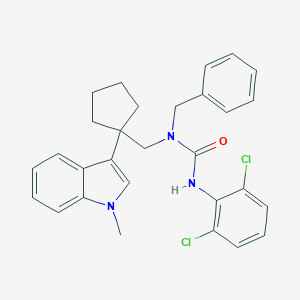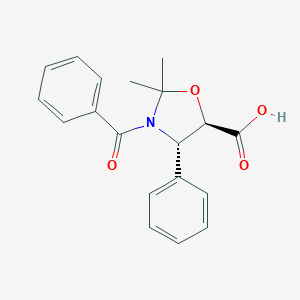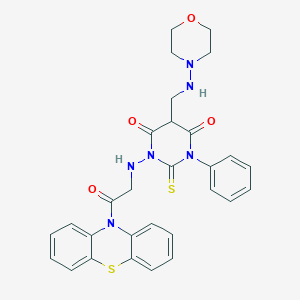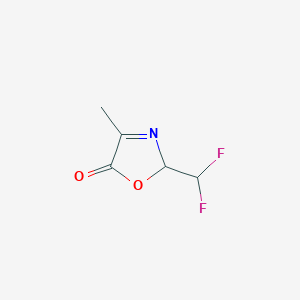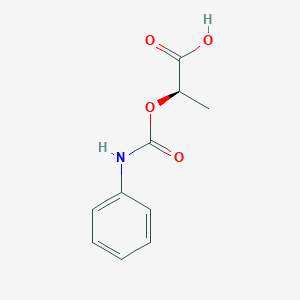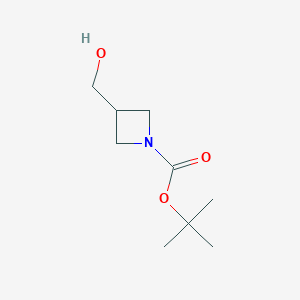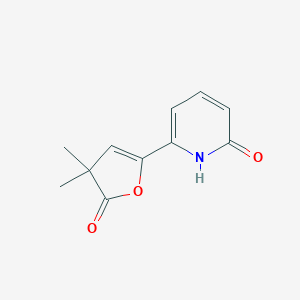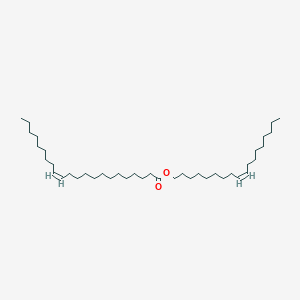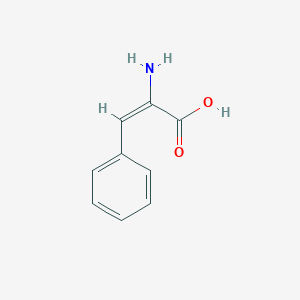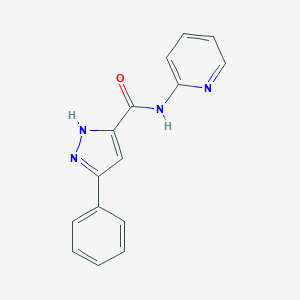
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- (referred to as PP2A inhibitor compound) is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein phosphatase 2A (PP2A), an essential enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression, cell growth, and apoptosis. PP2A inhibitor compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Wirkmechanismus
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound exerts its effects by inhibiting the activity of protein phosphatase 2A (1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-), an essential enzyme that regulates various cellular processes, including cell cycle progression, cell growth, and apoptosis. By inhibiting 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound can induce apoptosis in cancer cells, inhibit the growth of tumors, and have antiviral effects against several viruses. In addition, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been shown to have neuroprotective effects by inhibiting the activity of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, which is involved in the pathogenesis of neurodegenerative disorders.
Biochemische Und Physiologische Effekte
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and have antiviral effects against several viruses. In addition, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been shown to have neuroprotective effects by inhibiting the activity of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, which is involved in the pathogenesis of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has several advantages for lab experiments, including its potent inhibitory effects on 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl-, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in various diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound, including:
1. Further studies to determine its safety and efficacy in humans.
2. Development of more potent and selective 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitors.
3. Investigation of the potential synergistic effects of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound with other anticancer agents.
4. Studies to determine the molecular mechanisms underlying the neuroprotective effects of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound.
5. Investigation of the potential therapeutic applications of 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound in other diseases, such as autoimmune disorders and metabolic diseases.
Synthesemethoden
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound can be synthesized by various methods, including the reaction of 5-phenyl-2-pyridinecarboxylic acid with hydrazine hydrate to form 5-phenylpyrazole-3-carboxylic acid hydrazide. The resulting hydrazide can be further reacted with various substituted pyridinecarboxaldehydes to form 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It has also been shown to have antiviral activity against several viruses, including hepatitis C virus and human immunodeficiency virus (HIV). In addition, 1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- inhibitor compound has been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
130421-48-6 |
|---|---|
Produktname |
1H-Pyrazole-3-carboxamide, 5-phenyl-N-2-pyridinyl- |
Molekularformel |
C15H12N4O |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
3-phenyl-N-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H12N4O/c20-15(17-14-8-4-5-9-16-14)13-10-12(18-19-13)11-6-2-1-3-7-11/h1-10H,(H,18,19)(H,16,17,20) |
InChI-Schlüssel |
KZRJWTXLLXLCAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=N3 |
Andere CAS-Nummern |
130421-48-6 |
Synonyme |
5-phenyl-N-pyridin-2-yl-2H-pyrazole-3-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



